

Section 1: Core Molecular Profile: Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-4-methylbenzaldehyde**

Cat. No.: **B112801**

[Get Quote](#)

2-Methoxy-4-methylbenzaldehyde is a disubstituted aromatic aldehyde whose synthetic utility is dictated by the interplay of its three functional groups: the aldehyde, the methoxy ether, and the methyl group. Understanding its fundamental properties is the first step in leveraging its reactivity.

Physicochemical Data Summary

The compound's physical properties are summarized in the table below. It exists as a low-melting solid, a common characteristic for substituted benzaldehydes of this molecular weight.

Property	Value	Reference(s)
CAS Number	57415-35-7	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1] [2]
IUPAC Name	2-methoxy-4-methylbenzaldehyde	[1]
Physical Form	Solid	[3 from initial search]
Melting Point	42.5 - 43 °C	[6 from initial search]
Boiling Point	258 °C	[11 from initial search]
Density	1.062 g/cm ³	[25 from initial search]
Flash Point	114 °C	[11 from initial search]
Storage	Store under an inert atmosphere at room temperature or 2-8°C.	[3, 18 from initial search]

Spectroscopic Signature Analysis

While a dedicated, published spectrum for **2-Methoxy-4-methylbenzaldehyde** is not readily available in public databases, its spectroscopic signature can be reliably predicted and understood by analyzing its structure and comparing it to closely related analogues. This analytical approach is fundamental to structure verification in a research setting.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

- δ ~10.3 ppm (s, 1H, -CHO): The aldehyde proton will appear as a sharp singlet far downfield. Its chemical shift is influenced by the magnetic anisotropy of the benzene ring and the electron-donating methoxy group, which slightly shields this proton compared to benzaldehydes with electron-withdrawing groups.

- δ ~7.6-7.7 ppm (d, 1H, Ar-H): The aromatic proton at C6 (ortho to the aldehyde) is the most deshielded aromatic proton due to the strong electron-withdrawing effect of the carbonyl group. It will appear as a doublet, coupled to the proton at C5.
- δ ~6.8-6.9 ppm (d, 1H, Ar-H): The aromatic proton at C5 (meta to the aldehyde) will be significantly more shielded. It will appear as a doublet from coupling to the C6 proton.
- δ ~6.7-6.8 ppm (s, 1H, Ar-H): The aromatic proton at C3 (ortho to the methoxy group) will be the most shielded aromatic proton and will likely appear as a singlet or a narrowly split doublet.
- δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet, characteristic of ether methyl groups on an aromatic ring.
- δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons on the ring will appear as a sharp singlet in the typical benzylic methyl region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

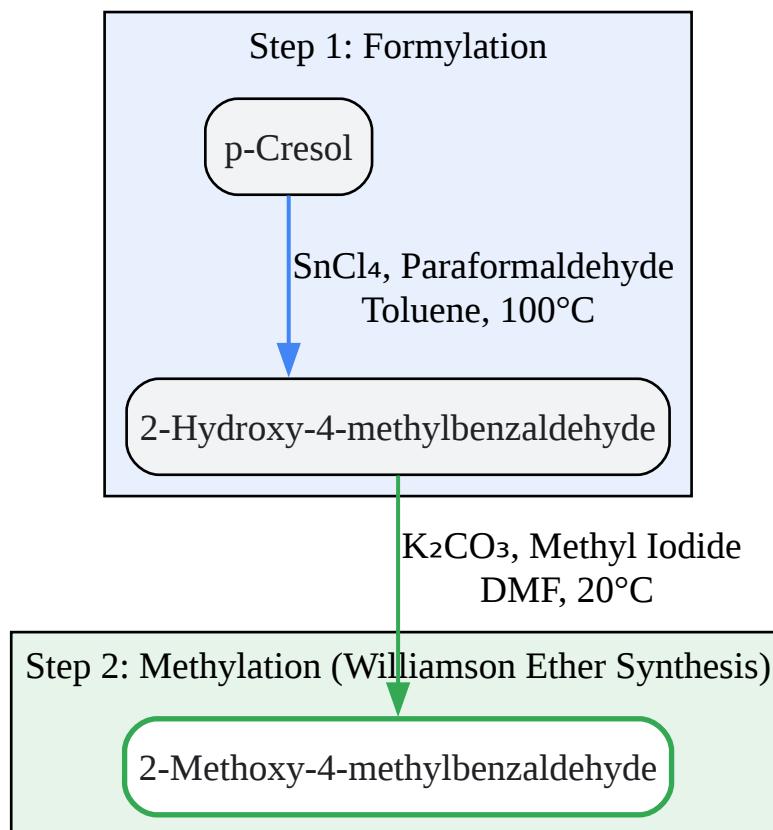
The carbon spectrum will show nine distinct signals, reflecting the molecule's asymmetry.

- δ ~191 ppm (-CHO): The aldehyde carbonyl carbon is the most deshielded.
- δ ~162 ppm (C-OCH₃): The aromatic carbon directly attached to the electron-donating oxygen of the methoxy group will be far downfield.
- δ ~145 ppm (C-CH₃): The carbon bearing the methyl group.
- δ ~120-135 ppm (Ar-C): The remaining four aromatic carbons, including the carbon ortho to the aldehyde (C6), which will be relatively deshielded, and the others which are more shielded.
- δ ~56 ppm (-OCH₃): The methoxy carbon.
- δ ~22 ppm (-CH₃): The methyl carbon.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecule will exhibit a clear molecular ion peak.

- Molecular Ion (M^+): $m/z = 150$.
- Key Fragment ($M-1$) $^+$: A strong peak at $m/z = 149$, corresponding to the highly stable acylium ion formed by the loss of the aldehydic hydrogen radical. This is a characteristic fragmentation pattern for aromatic aldehydes.^[1]
- Other Fragments: Expect further fragmentation corresponding to the loss of a methyl radical ($m/z = 135$) from the methoxy group or the loss of CO ($m/z = 122$).


Infrared (IR) Spectroscopy:

The IR spectrum provides a rapid diagnostic for key functional groups.

- ~ 2850 and $\sim 2750 \text{ cm}^{-1}$: A characteristic pair of bands (Fermi doublet) for the C-H stretch of the aldehyde.
- ~ 1680 - 1700 cm^{-1} : A strong, sharp absorption from the C=O stretch of the conjugated aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the ring.
- ~ 1600 and $\sim 1480 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$: A strong C-O stretching band for the aryl ether (methoxy group).

Section 2: Synthesis Methodologies and Protocols

The synthesis of **2-Methoxy-4-methylbenzaldehyde** is most efficiently achieved via the methylation of its phenolic precursor, 2-hydroxy-4-methylbenzaldehyde. This precursor can, in turn, be synthesized from readily available starting materials like p-cresol. This two-step approach provides a reliable and scalable route.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for **2-Methoxy-4-methylbenzaldehyde**.

Detailed Experimental Protocol: Methylation of 2-Hydroxy-4-methylbenzaldehyde

This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this S_n2 reaction.

Materials:

- 2-Hydroxy-4-methylbenzaldehyde (1.0 eq)
- Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

- Methyl Iodide (CH_3I) (1.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-methylbenzaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).
- Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
- Methylation: Stir the mixture vigorously and add methyl iodide dropwise at room temperature. A slight exotherm may be observed.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a UV-active spot that will also stain with potassium permanganate) and the appearance of a new, less polar product spot.
- Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
- Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers contain the desired product.
- Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. This removes residual DMF and unreacted methyl

iodide.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **2-Methoxy-4-methylbenzaldehyde**.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Methoxy-4-methylbenzaldehyde** is a direct consequence of the electronic effects exerted by its substituents. Both the methoxy and methyl groups are electron-donating groups (EDGs), which fundamentally alters the reactivity of both the aldehyde and the aromatic ring compared to unsubstituted benzaldehyde.

- Methoxy Group Effect: The dominant effect is the $+M$ (mesomeric or resonance) effect, where the oxygen lone pairs donate electron density into the ring. This is partially offset by a weaker $-I$ (inductive) electron-withdrawing effect due to oxygen's electronegativity. The net result is strong electron donation.
- Methyl Group Effect: The methyl group is a weak electron-donating group through induction ($+I$) and hyperconjugation.

Caption: Influence of electron-donating groups on reactivity.

Reactivity of the Aldehyde Group

The electron density donated by the methoxy group extends to the carbonyl carbon, reducing its electrophilicity (the magnitude of its partial positive charge). Consequently, **2-Methoxy-4-methylbenzaldehyde** is less reactive towards nucleophiles than unsubstituted benzaldehyde. [3] This is a critical consideration in planning reactions such as Grignard additions, Wittig reactions, or cyanohydrin formation, which may require more forcing conditions or longer reaction times.

A prime example of its synthetic utility is in reductive amination. The aldehyde can react with an amine (or ammonia source like ammonium formate) to form an imine, which is then reduced *in situ* to the corresponding amine. This is a powerful method for introducing substituted benzylamine moieties in drug synthesis. [21 from initial search]

Reactivity of the Aromatic Ring

Conversely, the electron-donating nature of the substituents activates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic attack will be strongly directed to the positions ortho to the methoxy group (C3 and C5). This predictable regioselectivity makes the molecule a valuable scaffold for building more complex, highly substituted aromatic systems.

Section 4: Applications in Drug Discovery and Development

Aromatic aldehydes are cornerstone intermediates in medicinal chemistry. **2-Methoxy-4-methylbenzaldehyde** serves as a versatile starting material, providing a scaffold that can be elaborated into more complex molecular architectures.

- Scaffold for Heterocycle Synthesis: The aldehyde functionality is a key handle for constructing heterocyclic rings. It can be condensed with various nucleophiles (e.g., hydrazines, hydroxylamines, active methylene compounds) to form pyrazoles, isoxazoles, and other ring systems prevalent in pharmaceuticals.
- Intermediate for Bioactive Molecules: Its role as a synthetic precursor is explicitly noted in the context of developing tachykinin NK2 receptor antagonists. [18 from initial search] These antagonists have been investigated for the treatment of conditions like irritable bowel syndrome (IBS), demonstrating the compound's direct relevance to modern drug development programs. The 2-methoxy-4-methylphenyl moiety often imparts desirable pharmacokinetic properties or facilitates specific binding interactions within a target protein.

Section 5: Safety and Handling Protocols

As a substituted benzaldehyde, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory to mitigate risks.

5.1 GHS Hazard Identification[\[1\]](#)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

5.2 Recommended Handling Procedures

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Skin Protection: Wear a lab coat.
- Handling Practices: Avoid generating dust. Ensure all containers are properly labeled and sealed when not in use.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.

References

- PubChem. (n.d.). **2-Methoxy-4-methylbenzaldehyde**. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp.
- Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.
- ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYL BENZALDEHYDE.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686).
- PubChemLite. (n.d.). **2-methoxy-4-methylbenzaldehyde** (C₉H₁₀O₂).
- ACS Publications. (n.d.). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. *The Journal of Organic Chemistry*.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029638).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. reddit.com [reddit.com]
- To cite this document: BenchChem. [Section 1: Core Molecular Profile: Physicochemical and Spectroscopic Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112801#2-methoxy-4-methylbenzaldehyde-cas-number-57415-35-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com